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Introduction
4-Nitropicolinic acid, a pyridine derivative featuring a nitro group at the 4-position and a

carboxylic acid at the 2-position, serves as a versatile scaffold in organic synthesis and

medicinal chemistry. The presence of the electron-withdrawing nitro group significantly

influences the electronic properties of the pyridine ring, activating it for various chemical

transformations.[1] This, coupled with the reactive carboxylic acid handle, makes 4-
nitropicolinic acid a valuable starting material for the synthesis of a diverse array of

functionalized heterocyclic compounds.[1][2] Its derivatives have garnered considerable

interest due to their wide spectrum of biological activities, including anticancer, antimicrobial,

and herbicidal properties.[3][4] This in-depth technical guide explores the synthesis, chemical

reactivity, and synthetic potential of 4-nitropicolinic acid and its derivatives, providing detailed

experimental protocols and a summary of their biological significance.
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Property Value Reference

CAS Number 13509-19-8 [5]

Molecular Formula C₆H₄N₂O₄ [5]

Molecular Weight 168.11 g/mol [5]

Appearance
White to pale yellow crystalline

solid
[6]

Melting Point
157-158 °C (with

decomposition)
[7][8]

Solubility Soluble in polar solvents [6]

Synthesis of 4-Nitropicolinic Acid and its Precursors
The synthesis of 4-nitropicolinic acid can be achieved through several routes, primarily

involving the nitration of a picolinic acid precursor or the hydrolysis of a nitrile derivative.

Nitration of Picolinic Acid N-Oxide
A common and effective method for the synthesis of 4-nitropicolinic acid is the nitration of

picolinic acid N-oxide. The N-oxide group directs the nitration to the 4-position of the pyridine

ring.

Picolinic Acid N-Oxide

4-Nitropicolinic Acid N-Oxide

120-130 °C, 2.5 h

H₂SO₄, fuming HNO₃

Click to download full resolution via product page

Caption: Synthesis of 4-Nitropicolinic Acid N-Oxide via nitration.
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In a flask, dissolve picolinic acid N-oxide (10 g, 71.94 mmol) in a pre-cooled mixture of

concentrated sulfuric acid (63 cm³) and fuming nitric acid (18 cm³), ensuring the temperature

is maintained below 10 °C.

Heat the resulting clear mixture at 120-130 °C for 2.5 hours.

Cool the reaction mixture to room temperature.

Carefully pour the mixture onto crushed ice.

Neutralize the solution with a saturated solution of sodium bicarbonate.

Collect the precipitated solid by filtration, wash with cold water, and dry to afford 4-
nitropicolinic acid N-oxide.

Hydrolysis of 2-Cyano-4-nitropyridine
An alternative route to 4-nitropicolinic acid involves the acid-catalyzed hydrolysis of 2-cyano-

4-nitropyridine.

2-Cyano-4-nitropyridine

Intermediate

120 °C, 2 h

90% H₂SO₄ 4-Nitropicolinic Acid

1. 20-25 °C, 1 h
2. 80 °C, 1 h

Na₂SO₃, H₂O

Click to download full resolution via product page

Caption: Synthesis of 4-Nitropicolinic Acid via hydrolysis.

Dissolve 2-cyano-4-nitropyridine (5.00 g, 34 mmol) in 50 g of 90% sulfuric acid in a flask

equipped with a stirrer.

Heat the reaction mixture to 120 °C and stir for 2 hours.
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Cool the mixture to 20-25 °C.

Slowly add a solution of sodium sulfite (5.60 g) in 10 ml of water dropwise, maintaining the

temperature at 20-25 °C.

Continue stirring at this temperature for 1 hour.

Warm the reaction mixture to 80 °C for 1 hour.

Cool the reaction to room temperature and pour it into 100 g of ice water.

Adjust the pH of the mixture to approximately 2 with sodium carbonate.

Allow the mixture to stand in a refrigerator to induce precipitation.

Collect the precipitate by filtration and recrystallize from a water-acetone solvent mixture to

yield light yellow crystals of 4-nitropicolinic acid (Yield: 62.1%).[7][8]

Key Synthetic Transformations and Derivatives
The dual functionality of 4-nitropicolinic acid allows for a wide range of synthetic

modifications, leading to a variety of derivatives with significant potential in drug discovery and

materials science.

Reduction of the Nitro Group: Synthesis of 4-
Aminopicolinic Acid
The reduction of the nitro group to an amine is a pivotal transformation, yielding 4-

aminopicolinic acid, a key building block for many biologically active molecules.[2] Catalytic

hydrogenation is a commonly employed method for this conversion.
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4-Nitropicolinic Acid N-Oxide

4-Aminopicolinic Acid

Room temp, 48 h

H₂ (60 psi), Pd/C

AcOH/Ac₂O
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Caption: Reduction of 4-Nitropicolinic Acid N-Oxide.

Dissolve 4-nitropicolinic acid N-oxide (6.80 g, 36.96 mmol) in warm glacial acetic acid (300

cm³) and acetic anhydride (13 cm³).

Add 10% Pd/C catalyst (2.92 g) to the solution.

Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere

(60 psi).

Filter the mixture through Celite to remove the catalyst.

Remove the solvent under reduced pressure.

Recrystallize the crude product from a hot water/ethanol (1:6 v/v) mixture to obtain 4-

aminopicolinic acid as a white solid (Yield: 47%).[2]

Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety of 4-nitropicolinic acid can be readily converted into esters,

amides, and other derivatives using standard organic chemistry protocols.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the

presence of an acid catalyst.
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Suspend 4-nitropicolinic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated

aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain the crude ester.

Purify the product by column chromatography or recrystallization.

Amide derivatives can be synthesized by activating the carboxylic acid, for example, by

converting it to an acyl chloride, followed by reaction with an amine.

Acyl Chloride Formation: Gently reflux a suspension of 4-nitropicolinic acid in thionyl

chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain

the crude 4-nitropicolinoyl chloride.

Amidation: Dissolve the crude acyl chloride in an aprotic solvent (e.g., dichloromethane or

THF).

Cool the solution in an ice bath and add the desired amine (e.g., ammonia, a primary or

secondary amine) dropwise.

Allow the reaction to warm to room temperature and stir for several hours.

Quench the reaction with water and extract the product with an organic solvent.

Wash the organic layer with dilute acid (if the starting amine is basic), water, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.
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Purify the resulting amide by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 4-position makes the pyridine ring susceptible to

nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

While the 2-position is occupied by the carboxylic acid, the 3- and 5-positions are potential

sites for substitution, although this can be challenging. A more common strategy involves

derivatizing the 4-amino group (obtained from reduction of the nitro group) via reactions like the

Sandmeyer reaction to introduce a variety of substituents.[9][10]

Diazotization

Sandmeyer Reaction

4-Aminopicolinic Acid Diazonium Salt Intermediate

NaNO₂, HCl
0-5 °C

4-Halogenated/Cyanated
Picolinic AcidCuX (X = Cl, Br, CN)

Click to download full resolution via product page

Caption: Synthetic utility of 4-aminopicolinic acid via the Sandmeyer reaction.

Biological Activity and Synthetic Potential
Derivatives of 4-nitropicolinic acid have demonstrated a broad range of biological activities,

making them attractive scaffolds for drug discovery programs.

Anticancer Activity
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Numerous studies have reported the cytotoxic effects of picolinic acid derivatives against

various cancer cell lines. The substitution pattern on the pyridine ring and the nature of the

substituents play a crucial role in determining the anticancer potency.

Compound/Derivati
ve

Cancer Cell Line IC₅₀ (µM) Reference

6-(5-aryl-substituted-

1-pyrazolyl)-2-picolinic

acid derivative (V-7)

Arabidopsis thaliana

root growth

~0.02 (vs. ~0.9 for

halauxifen-methyl)
[11]

4,6-diaryl pyrimidone

derivative (SK-25)

Ehrlich Ascites

Carcinoma (in vivo)

91.56% growth

inhibition at 20 mg/kg

2,4,6-trisubstituted

pyridine derivative

(14n)

Mutant Isocitrate

Dehydrogenase 2

(IDH2)

0.0546 [12]

Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. 4-Nitropicolinic acid
derivatives have been investigated for their potential as antibacterial and antifungal

compounds.

Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

Norfloxacin derivative

(B30)
E. coli 0.04 [13]

Ciprofloxacin

derivative (B31)
E. coli 0.04 [13]

Pyridinium

oxazolidinone

derivative (4i)

E. faecalis 4 [14]

Herbicidal Activity
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Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[15]

Research in this area focuses on modifying the picolinic acid scaffold to enhance efficacy and

broaden the weed control spectrum.

Compound/Derivati
ve

Weed Species Activity Reference

6-(5-aryl-substituted-

1-pyrazolyl)-2-picolinic

acid (V-8)

Broadleaf weeds
> Picloram at 300

g/ha
[11][16]

4-amino-6-(5-aryl-

substituted-1-

pyrazolyl)-3-chloro-5-

fluoro-2-picolinic acids

Amaranthus

retroflexus

100% inhibition at 250

g/ha (for 10

compounds)

[17]

Experimental Workflows and Signaling Pathways
The development of 4-nitropicolinic acid derivatives as therapeutic agents involves a

systematic workflow encompassing synthesis, characterization, and biological evaluation.
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Caption: A generalized workflow for the development of 4-nitropicolinic acid derivatives.
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The precise signaling pathways through which these derivatives exert their biological effects

are diverse and depend on the specific structural modifications. For instance, as synthetic

auxin herbicides, certain picolinate derivatives interact with auxin-signaling F-box (AFB)

proteins, leading to the degradation of transcriptional repressors and subsequent disruption of

normal plant growth.[11][16] In cancer, nitropyridine derivatives have been shown to inhibit

various kinases and other enzymes crucial for cell proliferation and survival.[3][12]

Conclusion
4-Nitropicolinic acid is a highly valuable and versatile building block in synthetic and

medicinal chemistry. Its unique electronic and structural features provide a robust platform for

the generation of diverse molecular architectures. The demonstrated anticancer, antimicrobial,

and herbicidal activities of its derivatives highlight the significant potential of this scaffold in the

development of novel therapeutic agents and agrochemicals. The synthetic routes and

experimental protocols detailed in this guide offer a practical framework for researchers to

explore the rich chemistry of 4-nitropicolinic acid and unlock the full potential of its

derivatives. Further investigations into structure-activity relationships and mechanisms of action

will undoubtedly pave the way for the discovery of new and effective chemical entities for a

range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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